{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and exert their effects.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may influence the compound’s pharmacokinetic properties.
Result of Action
Similar compounds have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding amine. The amine is then methylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: Its unique chemical properties make it valuable in the synthesis of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(propyl)amine
- {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(isopropyl)amine)
Uniqueness
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMADZNFGSWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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